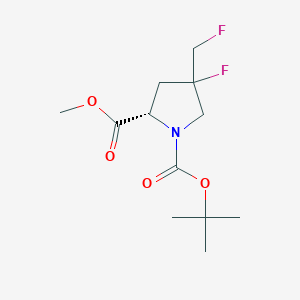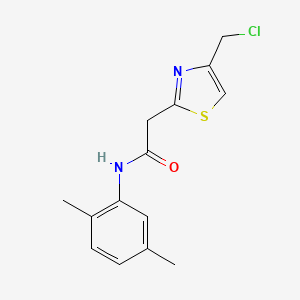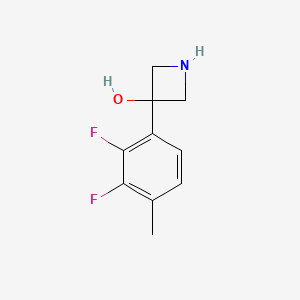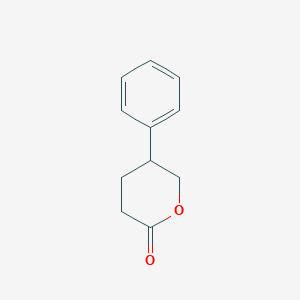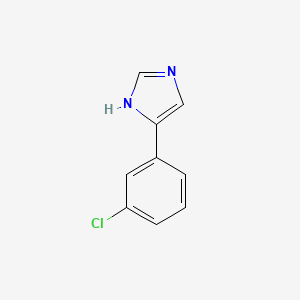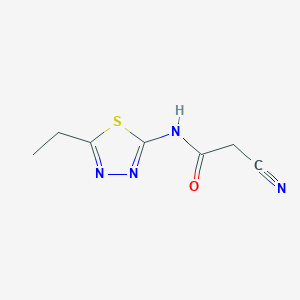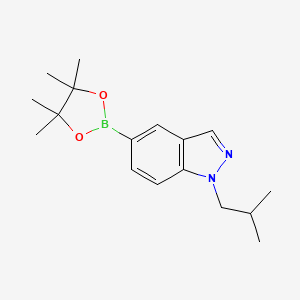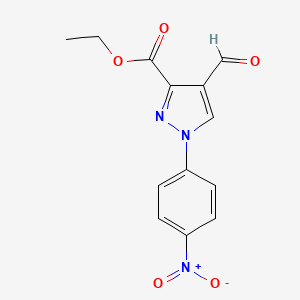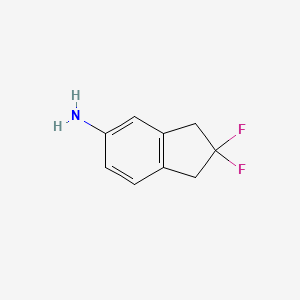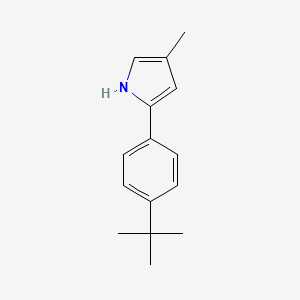
2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-(tert-Butyl)phényl)-4-méthyl-1H-pyrrole est un composé organique appartenant à la classe des pyrroles. Les pyrroles sont des composés aromatiques hétérocycliques à cinq chaînons contenant un atome d'azote. La présence du groupe tert-butyle et du groupe phényle lié au cycle pyrrole rend ce composé unique et intéressant pour diverses applications chimiques et industrielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-(4-(tert-Butyl)phényl)-4-méthyl-1H-pyrrole peut être réalisée par plusieurs méthodes. Une méthode courante implique la réaction de la 4-tert-butylbenzaldéhyde avec la méthylamine et un catalyseur acide approprié pour former la base de Schiff correspondante. Cet intermédiaire est ensuite cyclisé en conditions acides pour donner le composé pyrrole souhaité .
Méthodes de production industrielle
La production industrielle du 2-(4-(tert-Butyl)phényl)-4-méthyl-1H-pyrrole implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. L'utilisation de la synthèse assistée par micro-ondes a été rapportée pour améliorer l'efficacité et la sélectivité de la réaction .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-(tert-Butyl)phényl)-4-méthyl-1H-pyrrole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Réactifs électrophiles tels que le brome ou l'acide nitrique dans des conditions contrôlées.
Principaux produits formés
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation des amines ou des alcools correspondants.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
Le 2-(4-(tert-Butyl)phényl)-4-méthyl-1H-pyrrole a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Industrie : Utilisé dans la production de polymères, de colorants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-(4-(tert-Butyl)phényl)-4-méthyl-1H-pyrrole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, selon ses modifications structurales. La présence du groupe tert-butyle et du cycle phényle peut influencer son affinité de liaison et sa spécificité envers les protéines cibles .
Mécanisme D'action
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of the tert-butyl group and the phenyl ring can influence its binding affinity and specificity towards target proteins .
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-Di-tert-butylphénol : Connu pour ses propriétés antioxydantes.
Alcool 4-tert-butylbenzylique : Utilisé comme intermédiaire en synthèse organique.
2,4,6-Tri-tert-butylphénol : Présente une encombrement stérique et des effets électroniques similaires.
Unicité
Le 2-(4-(tert-Butyl)phényl)-4-méthyl-1H-pyrrole se démarque par sa combinaison unique du cycle pyrrole avec les groupes tert-butyle et phényle. Cet arrangement structurel confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour diverses applications en recherche et en industrie .
Propriétés
Formule moléculaire |
C15H19N |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C15H19N/c1-11-9-14(16-10-11)12-5-7-13(8-6-12)15(2,3)4/h5-10,16H,1-4H3 |
Clé InChI |
DAKXVNMVMCYWCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C1)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B11768616.png)
![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
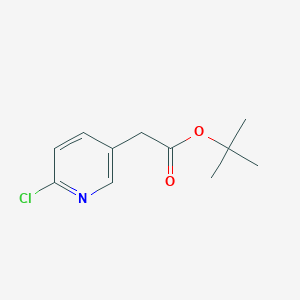
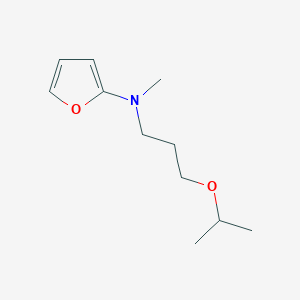
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
